molecular formula C20H16N4O3 B11200525 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4(1H)-one

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4(1H)-one

Cat. No.: B11200525
M. Wt: 360.4 g/mol
InChI Key: YOBJBROKXHCCDQ-UHFFFAOYSA-N
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Description

3-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDAZIN-4-ONE is a complex organic compound that features a combination of oxadiazole and dihydropyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDAZIN-4-ONE typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Formation of the dihydropyridazinone ring: This involves the reaction of a hydrazine derivative with a diketone or an equivalent compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylphenyl groups.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Products may include carboxylic acids and aldehydes.

    Reduction: Products may include amines and alcohols.

    Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Materials Science: It can be incorporated into polymers to enhance their properties.

Biology

    Biological Probes: The compound can be used as a fluorescent probe in biological assays.

Medicine

    Drug Development: Due to its structural complexity, the compound can serve as a lead compound in the development of new pharmaceuticals.

Industry

    Sensors: The compound can be used in the development of chemical sensors due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDAZIN-4-ONE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The dihydropyridazinone moiety can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propionic acid: This compound shares the methoxyphenyl group but lacks the oxadiazole and dihydropyridazinone rings.

    3-(4-Methylphenoxy)propionic acid: This compound shares the methylphenyl group but lacks the oxadiazole and dihydropyridazinone rings.

Properties

Molecular Formula

C20H16N4O3

Molecular Weight

360.4 g/mol

IUPAC Name

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one

InChI

InChI=1S/C20H16N4O3/c1-13-3-7-15(8-4-13)24-12-11-17(25)18(22-24)20-21-19(23-27-20)14-5-9-16(26-2)10-6-14/h3-12H,1-2H3

InChI Key

YOBJBROKXHCCDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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